3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

Vue d'ensemble

Description

The compound “3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone” is a chemical compound that contains a 1,3-dioxane ring. 1,3-Dioxane is a type of ether where the oxygen atoms are incorporated into a six-membered ring structure .

Synthesis Analysis

While specific synthesis methods for “3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone” were not found, a related compound, “1,3-Bis(1,3-dioxan-2-yl)-benzene”, was synthesized with a yield of 48% .Applications De Recherche Scientifique

1. Fluorophores for Aluminum Detection

A study by Lambert et al. (2000) explored the use of phenyl-2-thiazoline fluorophores, which are structurally related to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, for selective detection of aluminum (Al^3+). These compounds showed selectivity for Al^3+ over other metal ions and represented an initial stage in developing specific fluorophores for biological applications, such as studying intracellular aluminum levels (Lambert et al., 2000).

2. Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

Thomoson and Dolbier (2013) demonstrated the use of fluoroform as a source of difluorocarbene in synthesizing difluoromethoxy- and difluorothiomethoxy derivatives. This process, involving compounds related to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, was efficient and environmentally friendly, offering moderate to good yields (Thomoson & Dolbier, 2013).

3. Synthesis of Nucleoside Analogues

Cadet et al. (1998) researched the synthesis of 1,3-Dioxan-5-yl pyrimidine nucleoside analogues, which are structurally similar to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. These compounds, higher homologues of antiviral and anticancer 1,3-dioxolanes, showed promise in medical applications, although they exhibited no antiviral activity in the study (Cadet et al., 1998).

4. Heterogeneously Catalysed Condensations of Glycerol

Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with various aldehydes and acetals, producing [1,3]dioxan-5-ols and related compounds. This research highlighted the potential of using 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivatives as novel platform chemicals, particularly for creating precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

5. Fluorescent Probes Sensing pH and Metal Cations

Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogue, which are similar to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, as fluorescent probes. These probes demonstrated high sensitivity to pH changes and selectivity in detecting specific metal cations, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Propriétés

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFKOXUVQXHNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645927 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

CAS RN |

898786-02-2 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

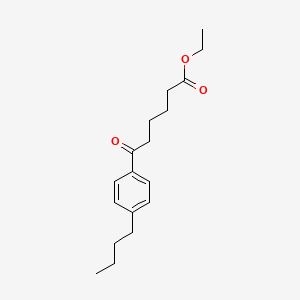

![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)

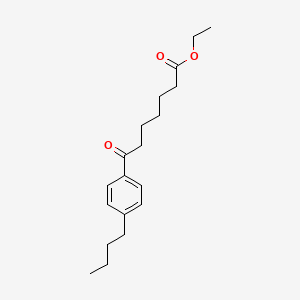

![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)

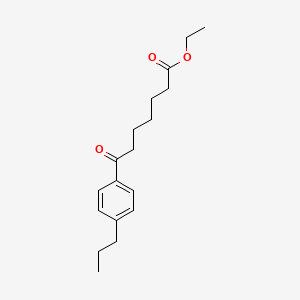

![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)

![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)